N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine: is a chemical compound with a unique structure that includes a piperidine ring substituted with a methoxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine typically involves the reaction of 4-aminopiperidine with 3-methoxypropyl bromide. The primary amine group of 4-aminopiperidine is selectively protected using benzophenone, allowing the free secondary amine to react with 3-methoxypropyl bromide under basic conditions. The protecting group is then removed under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has been investigated for its interactions with various biological targets and its potential therapeutic effects.
Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an additive in coatings and polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-(3-Methoxypropyl)acrylamide: This compound has a similar methoxypropyl group but differs in its overall structure and applications.
4-amino-N-(3-methoxypropyl)benzenesulfonamide: Another compound with a methoxypropyl group, used in different research contexts.
Uniqueness: N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine is unique due to its piperidine ring structure and the presence of the methoxypropyl group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
78014-22-9 |
---|---|
Molekularformel |
C13H28N2O |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2O/c1-12(2)9-11(10-13(3,4)15-12)14-7-6-8-16-5/h11,14-15H,6-10H2,1-5H3 |
InChI-Schlüssel |
VDGDCVKCGHKYJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NCCCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.